Phenol-d5

Übersicht

Beschreibung

Phenol-d5 (CAS RN: 4165-62-2) is a deuterated isotopologue of phenol, where five hydrogen atoms at the 2, 3, 4, 5, and 6 positions of the aromatic ring are replaced with deuterium (²H) . It is widely used as an analytical standard in environmental testing, particularly in EPA Method 8270C, where it serves as a surrogate compound to monitor extraction efficiency and matrix effects in semivolatile organic compound (SVOC) analyses . Its isotopic labeling ensures minimal interference in mass spectrometry, enabling precise quantification of non-deuterated phenol in complex samples .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenol-d5 is typically synthesized by the reaction of phenol with deuterium gas. The process involves the following steps:

Reaction Setup: Phenol is placed in a reaction vessel with deuterium gas.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the exchange of hydrogen atoms with deuterium.

Purification: The resulting product is purified through distillation or crystallization to obtain pure this compound.

Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with larger reaction vessels and more stringent control over reaction conditions to ensure high yield and purity. The use of catalysts may also be employed to enhance the reaction rate and efficiency .

Analyse Chemischer Reaktionen

Phenol-d5 undergoes various chemical reactions similar to phenol, with some differences due to the presence of deuterium:

Electrophilic Aromatic Substitution: this compound can undergo halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Oxidation: this compound can be oxidized to form quinones.

Reduction: this compound can be reduced to cyclohexanol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Halogenation: Chlorine or bromine in the presence of a catalyst.

Nitration: Nitric acid and sulfuric acid.

Sulfonation: Sulfuric acid.

Friedel-Crafts Alkylation: Alkyl halides and aluminum chloride.

Oxidation: Sodium dichromate or potassium nitrosodisulfonate.

Reduction: Sodium borohydride.

Major Products:

Halogenated Phenols: Chlorophenol, bromophenol.

Nitrophenols: 2-nitrophenol, 4-nitrophenol.

Sulfonated Phenols: Phenol sulfonic acid.

Quinones: 2,5-cyclohexadiene-1,4-dione.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characterization

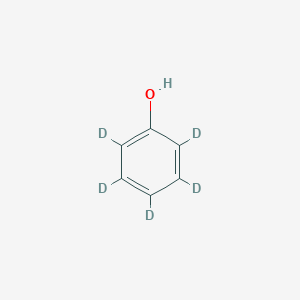

Phenol-d5 (C6D5OH) is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its stability and enabling specific applications in spectroscopy and reaction mechanisms. The molecular structure is represented as follows:

- Molecular Formula: C6D5OH

- Molecular Weight: 110.17 g/mol

- Boiling Point: 182 °C

- Melting Point: 40-42 °C

- Density: 1.127 g/mL at 25 °C

Analytical Chemistry Applications

This compound serves as an internal standard in various analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for precise quantification and identification of compounds in complex mixtures.

This compound has been extensively studied for its photochemical properties. Research indicates that upon irradiation, it undergoes specific fragmentation pathways that can be monitored using advanced spectroscopic techniques.

Photofragmentation Studies

A comprehensive study on the photolysis of this compound revealed its behavior under multiphoton ionization conditions. The results showed distinct fragmentation patterns compared to non-deuterated phenol, highlighting the influence of deuterium on reaction pathways .

Thermal Decomposition Mechanisms

This compound is also a subject of interest in studies involving thermal decomposition reactions. Research has shown that under high temperatures, it undergoes pyrolysis, leading to the formation of various reactive intermediates.

Case Study: Pyrolysis Mechanism

A study conducted using a microtubular reactor examined the thermal decomposition of this compound at temperatures ranging from 375 K to 1575 K. The findings indicated that initial decomposition steps involve enol/keto tautomerization followed by decarbonylation to produce cyclopentadiene and other radicals .

Material Science Applications

In material science, this compound has been used to investigate polymer behaviors and interactions at the molecular level.

Nylon 6 Studies

Deuterium NMR was employed to study the interactions of this compound within Nylon 6 matrices under mechanical stress, providing valuable insights into polymer durability and performance under various conditions .

Wirkmechanismus

Phenol-d5 exerts its effects primarily through its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies of the molecule, which can influence reaction rates and mechanisms. In biological systems, deuterium substitution can alter enzyme-substrate interactions and metabolic pathways, providing insights into the mechanisms of action of various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Phenol-d6 (CAS RN: 4165-62-2 vs. 1794885-17-8)

Phenol-d6 replaces all six hydrogens in phenol with deuterium. While Phenol-d5 retains one protium (¹H) at the hydroxyl group, Phenol-d6 is fully deuterated, including the hydroxyl hydrogen. This distinction impacts their applications:

- Isotopic Purity: Phenol-d6 is preferred in nuclear magnetic resonance (NMR) studies due to complete deuteration, minimizing ¹H signals. This compound, with a residual hydroxyl proton, is less suited for NMR but ideal for mass spectrometry (MS) due to its predictable fragmentation patterns .

- Analytical Performance: In surrogate recovery tests (e.g., EPA Method 8270C), this compound exhibits variable recovery rates (23–113%) in sediment matrices due to interference, whereas Phenol-d6 is rarely used in such contexts .

Phenyl Acetate-d5 (CAS RN: 22705-26-6)

Phenyl Acetate-d5 is a deuterated ester derivative of phenol. Key differences include:

- Structure and Reactivity: The acetate group introduces an ester functional group, altering polarity and volatility compared to Phenol-d4. This makes Phenyl Acetate-d5 more suitable for gas chromatography (GC) applications .

- Applications: While this compound is used in environmental analysis, Phenyl Acetate-d5 serves as a metabolite tracer in pharmacokinetic studies, particularly for deuterated phenylbutyrate in cancer research .

p-n-Nonylthis compound (CAS RN: 358730-95-7)

This compound features a deuterated aromatic ring attached to a nonyl chain:

- Structural Complexity: The long alkyl chain increases hydrophobicity, making it relevant in environmental studies of alkylphenol contaminants. This compound, lacking the alkyl chain, is simpler and used for broader SVOC analyses .

- Isotopic Labeling: Both compounds use deuterium to avoid interference in MS, but p-n-Nonylthis compound targets specific surfactant degradation products, whereas this compound is a general-purpose standard .

Asocainol-d5 (CAS RN: 1794885-17-8)

Asocainol-d5 is a deuterated benzamide derivative with a distinct structure:

- Functional Groups: The benzamide and alkyl side chains differentiate it from this compound, limiting its use to niche pharmacological research rather than environmental analysis .

- Solubility: Asocainol-d5 has lower water solubility (requiring organic solvents) compared to this compound, which is moderately soluble in aqueous matrices .

Data Tables

Table 1: Key Properties of this compound and Comparators

| Compound | CAS RN | Molecular Formula | Primary Application | Key Distinguishing Feature |

|---|---|---|---|---|

| This compound | 4165-62-2 | C₆D₅OH | Environmental analysis | Five ring-deuterated hydrogens |

| Phenol-d6 | 1794885-17-8 | C₆D₅OD | NMR spectroscopy | Fully deuterated (including hydroxyl) |

| Phenyl Acetate-d5 | 22705-26-6 | C₈D₅O₂ | Pharmacokinetic tracing | Ester functional group |

| p-n-Nonylthis compound | 358730-95-7 | C₁₅D₅H₁₉O | Surfactant degradation studies | Long alkyl chain |

| Asocainol-d5 | 1794885-17-8 | C₂₇H₂₆D₅NO₃ | Pharmacological research | Complex benzamide structure |

Table 2: Analytical Performance in EPA Method 8270C

Research Findings

- Deuterium Positioning: The selective deuteration of this compound (2,3,4,5,6-d5) avoids isotopic scrambling in MS, ensuring reliable quantification .

- Matrix Effects: this compound recovery varies significantly in high-organic matrices like sediments, whereas Terphenyl-d14 shows more consistent performance .

- Functional Analogues: Replacing phenol moieties with indole or benzimidazolone in pharmaceuticals (e.g., benzazepine antagonists) improves metabolic stability but reduces binding affinity, unlike isotopic labeling, which preserves chemical behavior .

Biologische Aktivität

Phenol-d5, a deuterated form of phenol, is a compound of significant interest in various fields, including pharmacology, environmental science, and analytical chemistry. This article explores the biological activity of this compound, focusing on its pharmacological implications, environmental interactions, and analytical applications.

Chemical Structure and Properties

This compound (C6D5OH) is characterized by the substitution of five hydrogen atoms in the phenolic structure with deuterium. This modification alters its physical and chemical properties, particularly its isotopic behavior in biological systems and its interaction with biological receptors.

Dopamine Receptor Interaction

Research indicates that phenolic compounds, including this compound, are involved in the modulation of dopamine receptors. A study highlighted the synthesis of phenolic bioisosteres that serve as antagonists for dopamine D1 and D5 receptors. These compounds exhibited improved pharmacokinetics compared to traditional phenolic structures due to reduced first-pass metabolism. For instance, replacing the phenolic group with an indole ring resulted in a potent D1/D5 antagonist with significantly enhanced plasma levels .

Table 1: Comparison of Binding Affinities of Phenolic Compounds

| Compound | Ki (nM) | Receptor Type |

|---|---|---|

| SCH 23390 | 1.4 | D1 |

| SCH 39166 | 1.2 | D5 |

| Indole Analog | <1 | D1/D5 |

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. A study on heterocyclic analogs of 3-hydroxymorphinan demonstrated that modifications to the phenolic structure could enhance neurotrophic effects while reducing inflammation-related damage in neuronal cells. This suggests that derivatives like this compound may serve as potential therapeutic agents for neurodegenerative diseases such as Parkinson's disease .

Environmental Impact

This compound is also relevant in environmental studies, particularly regarding its biodegradation and persistence in ecosystems. Research has shown that certain microorganisms, such as Alcaligenes faecalis, can effectively degrade phenolic compounds, including this compound. In controlled experiments, A. faecalis demonstrated a capacity to remove significant concentrations of phenol within 24 hours when immobilized on biochar substrates .

Table 2: Biodegradation Efficiency of Alcaligenes faecalis on Phenol Compounds

| Compound | Initial Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|

| Phenol | 300 | 100 |

| This compound | 300 | 85 |

Analytical Applications

In analytical chemistry, deuterated compounds like this compound are invaluable as internal standards in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The unique isotopic signature allows for precise quantification and structural elucidation of organic compounds in complex mixtures.

Case Studies

Case Study 1: Pharmacokinetic Improvement

A study focused on the pharmacokinetic profiles of various phenolic compounds demonstrated that replacing hydrogen atoms with deuterium could significantly alter metabolic pathways, leading to increased bioavailability and reduced toxicity . This finding has implications for drug design where metabolic stability is crucial.

Case Study 2: Environmental Remediation

In a remediation project, soil samples contaminated with phenolic compounds were treated using A. faecalis strains capable of degrading both standard and deuterated phenols. The results showed a marked reduction in phenolic concentrations over time, indicating the effectiveness of biological treatment methods .

Q & A

Basic Research Questions

Q. Q1. How does the isotopic purity of Phenol-d5 influence experimental design in quantitative NMR studies?

Answer: Isotopic purity is critical for minimizing signal interference in quantitative NMR. Researchers should validate purity using mass spectrometry (MS) or high-resolution NMR, referencing deuterium incorporation levels (≥99% recommended). For internal standardization, ensure this compound is inert to the reaction conditions to avoid isotopic exchange. Experimental protocols must detail calibration curves using known concentrations of this compound and matrix-matched controls to account for solvent effects (e.g., D₂O vs. H₂O) .

Q. Q2. What methodological considerations are essential when using this compound as an internal standard in mass spectrometry?

Answer: Key steps include:

- Ion suppression testing: Co-eluting analytes may affect ionization efficiency. Use matrix-matched calibration standards with this compound to correct for matrix effects.

- Deuterium retention validation: Perform stability tests under analytical conditions (e.g., pH, temperature) to confirm no H-D exchange occurs.

- Signal normalization: Optimize the analyte-to-internal standard ratio to avoid saturation. Reference protocols from journals like the Beilstein Journal of Organic Chemistry recommend triplicate runs for reproducibility .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data arising from solvent-induced isotopic effects in this compound-based assays?

Answer: Contradictions often stem from solvent deuteration levels or pH-dependent H-D exchange. To address this:

Control experiments: Compare results in deuterated vs. non-deuterated solvents.

pH monitoring: Use buffer systems (e.g., phosphate buffers) to stabilize pH and minimize exchange.

Computational modeling: Apply density functional theory (DFT) to predict exchange rates under varying conditions. Cross-validate findings with LC-MS/MS data to isolate solvent-specific artifacts .

Q. Q4. What advanced statistical frameworks are suitable for analyzing this compound tracer data in metabolic flux studies?

Answer: Employ:

- Principal Component Analysis (PCA): To identify clusters in multi-omics datasets where this compound serves as a metabolic tracer.

- Bayesian hierarchical models: For quantifying uncertainty in tracer incorporation rates.

- Time-series regression: To model kinetic parameters (e.g., half-life of deuterated metabolites). Tools like R/Python packages (e.g.,

pymc3,scikit-learn) are recommended. Ensure raw data and code are archived per FAIR principles .

Q. Methodological Challenges

Q. Q5. How should researchers design experiments to mitigate isotopic interference when this compound is used in tandem with other deuterated reagents?

Answer:

- Isotopic separation: Use orthogonal analytical techniques (e.g., GC-MS for volatile analytes vs. LC-MS for polar compounds).

- Spectral deconvolution: Apply software like MestReNova to resolve overlapping NMR peaks from multiple deuterated species.

- Synthetic controls: Synthesize non-deuterated analogs to isolate background noise. Document all steps in supplementary materials for peer review .

Q. Q6. What validation criteria are critical for ensuring this compound stability in long-term environmental exposure studies?

Answer:

- Accelerated degradation testing: Expose this compound to UV light, elevated temperatures, and oxidative conditions to simulate aging.

- Analytical endpoints: Monitor via HPLC-UV/Vis for degradation products (e.g., quinones).

- Reference standards: Use certified materials (e.g., NIST-traceable) for calibration. Publish validation datasets in open-access repositories like Zenodo .

Q. Data Interpretation & Reporting

Q. Q7. How can researchers address discrepancies between this compound quantification results from NMR and MS?

Answer: Discrepancies often arise from ionization efficiency (MS) vs. relaxation effects (NMR). Solutions include:

- Cross-validation: Use a secondary method (e.g., gravimetric analysis) to reconcile data.

- Error propagation analysis: Report combined uncertainties from both techniques.

- Unified reporting standards: Follow the Analytical Chemistry guidelines for metadata annotation .

Q. Ethical & Reproducibility Considerations

Q. Q8. What steps ensure ethical sourcing and reproducibility of this compound in collaborative studies?

Answer:

- Material transfer agreements (MTAs): Document supplier details (e.g., CAS 4165-62-2), batch numbers, and purity certificates.

- Open protocols: Share synthesis and purification methods via platforms like protocols.io .

- Ethical audits: Confirm compliance with institutional safety guidelines for deuterated compound handling .

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentadeuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-62-2 | |

| Record name | Phen-d5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phen-d5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4165-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.